2-[(Octadecyloxy)methyl]pent-4-EN-1-OL
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Overview
Description
2-[(Octadecyloxy)methyl]pent-4-EN-1-OL is an organic compound characterized by its long alkyl chain and the presence of both an ether and an alcohol functional group. This compound is of interest due to its unique structure, which combines hydrophobic and hydrophilic properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadecyloxy)methyl]pent-4-EN-1-OL typically involves the following steps:
Etherification: The reaction between octadecanol and an appropriate alkyl halide under basic conditions to form the octadecyloxy group.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Octadecyloxy)methyl]pent-4-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or tosylates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of octadecyloxyacetic acid.
Reduction: Formation of 2-[(Octadecyloxy)methyl]pentanol.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
2-[(Octadecyloxy)methyl]pent-4-EN-1-OL has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in membrane studies and lipid interactions.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with both hydrophobic and hydrophilic environments.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of 2-[(Octadecyloxy)methyl]pent-4-EN-1-OL involves its interaction with lipid bilayers and proteins. The compound’s long alkyl chain allows it to embed within lipid membranes, while the hydrophilic alcohol group can interact with aqueous environments. This dual functionality enables it to modulate membrane fluidity and permeability, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hexadecyloxy)methyl]pent-4-EN-1-OL
- 2-[(Dodecyloxy)methyl]pent-4-EN-1-OL
- 2-[(Tetradecyloxy)methyl]pent-4-EN-1-OL
Uniqueness
2-[(Octadecyloxy)methyl]pent-4-EN-1-OL is unique due to its longer alkyl chain compared to similar compounds. This longer chain enhances its hydrophobic interactions, making it more effective in applications requiring strong lipid interactions. Additionally, the presence of both an ether and an alcohol group provides versatility in chemical reactions and applications.
Properties
CAS No. |
86008-08-4 |
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Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-(octadecoxymethyl)pent-4-en-1-ol |
InChI |
InChI=1S/C24H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26-23-24(22-25)20-4-2/h4,24-25H,2-3,5-23H2,1H3 |
InChI Key |
NBFAHRCUQGBKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CC=C)CO |
Origin of Product |
United States |
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